molecular formula C9H8FNO2 B14812444 3-Cyclopropoxy-5-fluoroisonicotinaldehyde

3-Cyclopropoxy-5-fluoroisonicotinaldehyde

Cat. No.: B14812444
M. Wt: 181.16 g/mol
InChI Key: HMNUBQXDXLUULY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol It is a derivative of isonicotinaldehyde, featuring a cyclopropoxy group at the third position and a fluorine atom at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopropyl bromide and a fluorinating agent in the presence of a base to achieve the desired substitution . The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: -20°C to room temperature

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-5-fluoroisonicotinaldehyde may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-fluoroisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol under ice-cooling conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-Cyclopropoxy-5-fluoroisonicotinic acid.

    Reduction: 3-Cyclopropoxy-5-fluoroisonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-5-fluoroisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-fluoroisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the fluorine atom contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-fluoroisonicotinaldehyde is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

3-cyclopropyloxy-5-fluoropyridine-4-carbaldehyde

InChI

InChI=1S/C9H8FNO2/c10-8-3-11-4-9(7(8)5-12)13-6-1-2-6/h3-6H,1-2H2

InChI Key

HMNUBQXDXLUULY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2C=O)F

Origin of Product

United States

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